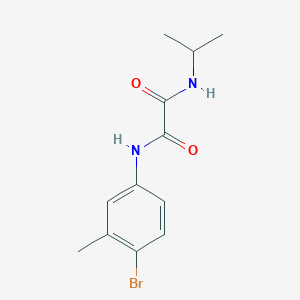
4-(acetylamino)-N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide
Vue d'ensemble
Description
4-(acetylamino)-N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide, commonly known as BDB, is a chemical compound that has recently gained attention from the scientific community due to its potential as a research tool. BDB is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of BDB is not fully understood. However, it is believed that BDB acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This means that BDB can activate the receptor to a certain extent, but not to the same extent as a full agonist. This partial agonism is thought to underlie the various physiological effects of BDB.
Biochemical and Physiological Effects:
BDB has been shown to have various biochemical and physiological effects. One of the most notable effects of BDB is its ability to induce head-twitch behavior in rodents. This behavior is thought to be mediated by the activation of the 5-HT2A receptor. BDB has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDB as a research tool is its high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes BDB a useful tool for studying the role of serotonin receptors in various physiological processes. However, one limitation of BDB is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on BDB. One potential area of research is the development of new compounds based on the structure of BDB. These compounds could have improved pharmacokinetic properties and could be used to study the role of serotonin receptors in various physiological processes. Another area of research is the investigation of the long-term effects of BDB, particularly in the context of psychiatric disorders such as depression and anxiety. Finally, the development of more selective agonists and antagonists for serotonin receptors could provide valuable insights into the role of these receptors in various physiological processes.
Applications De Recherche Scientifique
BDB has been used in various scientific studies to investigate its potential as a research tool. One of the most common applications of BDB is in the study of serotonin receptors. BDB has been shown to bind to serotonin receptors, particularly the 5-HT2A receptor, with high affinity. This makes BDB a useful tool for studying the role of serotonin receptors in various physiological processes.
Propriétés
IUPAC Name |
4-acetamido-N-(1,3-benzodioxol-5-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-9(21)19-13-7-15(23-2)11(6-12(13)18)17(22)20-10-3-4-14-16(5-10)25-8-24-14/h3-7H,8H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIAFUANVISGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC3=C(C=C2)OCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(1,3-benzodioxol-5-yl)-5-chloro-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394593.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4394605.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4394608.png)


![2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394637.png)
![2-(4-chlorophenyl)-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]acetamide](/img/structure/B4394644.png)


![ethyl 3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4394685.png)
![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4394695.png)
![5-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4394702.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4394704.png)